molecular formula C12H11N3 B8344949 2-(1H-Imidazole-1-yl)-3-methyl-1H-indole

2-(1H-Imidazole-1-yl)-3-methyl-1H-indole

Cat. No. B8344949
M. Wt: 197.24 g/mol
InChI Key: LLDXJQVVAXBXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazole-1-yl)-3-methyl-1H-indole is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.24 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2-imidazol-1-yl-3-methyl-1H-indole

InChI

InChI=1S/C12H11N3/c1-9-10-4-2-3-5-11(10)14-12(9)15-7-6-13-8-15/h2-8,14H,1H3

InChI Key

LLDXJQVVAXBXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)N3C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methylindole (7.87 g) and imidazole (20.42 g) in dioxane (350 ml) stirring at 10° is added a solution of bromine (3.1 ml) in dioxane (125 ml) dropwise over a period of 25 hrs. Upon complete addition, the cooling bath is removed and the resulting yellow suspension is allowed to warm to room temperature while stirring overnight. The solid which had formed is removed by vacuum filtration. The filtrate is concentrated in vacuo to give an amber oil. This oil is suspended in 2 N HCl (100 ml) and washed with ether (3×100 ml). The acidic layer is made basic to pH 10 with 3 N NaOH and extracted with ether (6×100 ml). The ether extract is dried (MgSO4), filtered and concentrated in vacuo to give a partially crystalline residue. This residue is triturated with petroleum ether/ether and the solid which resulted is collected and recrystallized from acetonitrile (30 ml) to give 2-(1-imidazolyl)-3-methylindole, m.p. 156°-158°.
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
20.42 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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